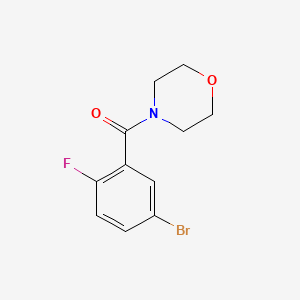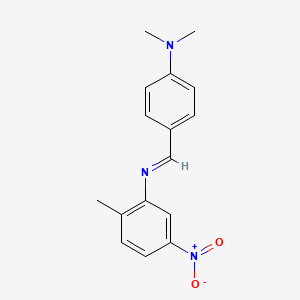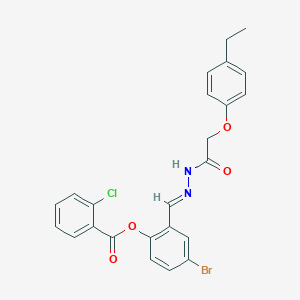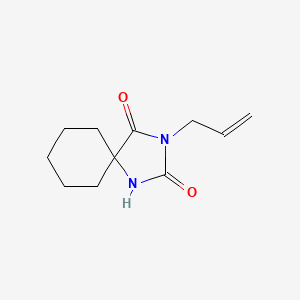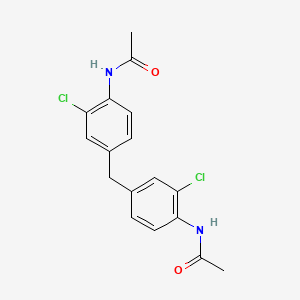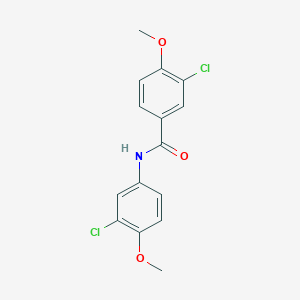
Butyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltriphenylsilane is an organosilicon compound with the molecular formula C22H24Si. It is a silane derivative where a butyl group is attached to a silicon atom, which is also bonded to three phenyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as hexane or tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Butyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .
Aplicaciones Científicas De Investigación
Butyltriphenylsilane has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism by which butyltriphenylsilane exerts its effects depends on the specific application. In chemical reactions, it often acts as a hydride donor or a radical initiator. The silicon atom in this compound can form strong bonds with various elements, facilitating different types of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Lacks the butyl group, making it less versatile in certain reactions.
Diphenylsilane: Contains two phenyl groups and is used in similar applications but with different reactivity.
Tert-Butyldiphenylsilane: Similar structure but with a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Butyltriphenylsilane is unique due to the presence of the butyl group, which enhances its reactivity and allows for a broader range of applications compared to its analogs. Its stability and ability to participate in various chemical reactions make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
2117-32-0 |
|---|---|
Fórmula molecular |
C22H24Si |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
butyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
Clave InChI |
KWKFOXFJSNJMAT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


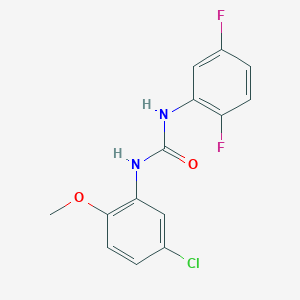


![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)


